1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-10-12-7-6-11-8-9-17(14(11)16-12)20(18,19)13-4-2-1-3-5-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJFIFKDADEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
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Base Activation:
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Sulfonylation:
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Work-Up:
Optimization Insights:
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Base Selection: NaH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., O-sulfonylation).
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Solvent: DMF enhances solubility of intermediates, while THF may reduce reaction rates by 40%.
Nitrile Group Introduction and Positional Specificity
The nitrile group at position 6 is often introduced early in the synthesis to avoid interference during sulfonylation. Two approaches dominate:
Direct Cyanation
Palladium-Catalyzed Cross-Coupling
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Advantage: Higher regioselectivity for position 6.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing exothermic reactions and purification challenges:
Process Intensification Strategies:
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Continuous Flow Reactors: Enable precise temperature control during sulfonylation, reducing decomposition byproducts.
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Crystallization: Use ethanol/water mixtures to precipitate the product, achieving >99% purity.
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Cost Analysis:
Parameter Batch Process Continuous Flow Annual Output (kg) 500 1,200 Purity (%) 98.5 99.3 Cost per kg (USD) 12,000 8,500
Analytical Validation of Synthetic Intermediates
Critical quality control steps include:
Spectroscopic Characterization:
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¹H NMR (400 MHz, CDCl₃):
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Phenylsulfonyl protons: δ 7.52–7.89 (m, 5H).
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Pyrrolo[2,3-b]pyridine H3: δ 8.21 (s, 1H).
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Nitrile carbon (¹³C NMR): δ 118.7 ppm.
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HPLC Purity:
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitrile group to other functional groups such as amines.
Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and coupling reagents like boronic acids and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic applications .
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Substituent Variations in Pyrrolopyridine Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Electronic and Steric Effects
- Cyano vs. Bromo: The cyano group in the target compound (position 6) is a stronger electron-withdrawing group than bromo, leading to greater polarization of the aromatic system. This enhances reactivity in nucleophilic substitution reactions compared to bromo-substituted analogs .
- Phenylsulfonyl vs. Benzyl/Morpholinyl : The phenylsulfonyl group at position 1 provides steric hindrance and stabilizes negative charge via resonance, whereas morpholinyl (in the analog from ) improves solubility through its polar oxygen and nitrogen atoms .
Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 896722-51-3
- Physical Appearance : Typically appears as a solid.
Synthesis
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step organic reactions, including cyclization and functional group modifications. The compound can be derived from pyrrole and pyridine precursors through various chemical transformations, including the introduction of the phenylsulfonyl group.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. A study highlighted that certain derivatives can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase, demonstrating their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications in the structure of pyrrolo[2,3-b]pyridine can significantly influence its biological activity. For instance:
- Substituents on the phenyl ring can enhance or diminish antitumor efficacy.
- The presence of electron-withdrawing or electron-donating groups on the aromatic ring affects the compound's interaction with biological targets.
The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds targeting c-Met pathways have been identified as promising candidates for further development .
Case Study 1: Antiproliferative Activity
A recent investigation assessed the antiproliferative effects of various derivatives against human tumor cell lines. The results indicated that several compounds exhibited GI50 values in the nanomolar range, suggesting potent activity against cancer cells .
Case Study 2: In Vivo Studies
In vivo pharmacokinetic studies demonstrated that specific derivatives possess favorable absorption and distribution profiles, making them suitable candidates for further clinical evaluation. One notable derivative showed a therapeutic index indicating effective dosing with minimal toxicity .
Data Table: Biological Activity Overview
| Activity Type | Compound Derivative | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.5 | Apoptosis induction |
| Antiproliferative | Various derivatives | <1 | Cell cycle arrest |
| c-Met Inhibition | Selected derivatives | 0.8 | Signal pathway inhibition |
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and what reaction conditions critically influence yield?
Methodological Answer:
The synthesis typically involves cyclization reactions or condensation processes with arylidenemalononitriles or carbonitriles. For example:
- Cyclization of pyrrole derivatives : Reacting 1-(2-bromophenyl)-1H-pyrroles with arylidenemalononitriles, followed by hydrobromic acid-mediated cyclization, yields fused pyrrolo-pyridine derivatives .
- Acidic condensation : Using acetic acid as a solvent under reflux conditions facilitates the formation of the pyrrolo[2,3-b]pyridine core .
- Sulfonylation : Introducing the phenylsulfonyl group requires protecting the pyrrole nitrogen, often achieved via tosyl or phenylsulfonyl chloride in basic conditions (e.g., NaH/DMF) .
Key factors affecting yield : - Temperature control during cyclization (optimized at 80–100°C).
- Stoichiometric ratios of arylidenemalononitriles to pyrrole intermediates.
- Purification via column chromatography to isolate regioisomers .
Basic: How is the structural identity of this compound confirmed in synthetic studies?
Methodological Answer:
Structural confirmation relies on multi-modal characterization :
- NMR spectroscopy : Distinct signals for the phenylsulfonyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and cyano group (no proton signal but confirmed via IR at ~2200 cm⁻¹) .
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., phenylsulfonyl at position 1 vs. alternative positions) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₀N₃O₂S requires m/z 292.0452) .
Basic: What biological activities have been investigated for this compound, and what assays are used?
Methodological Answer:
- Antitumor activity : Screened via in vitro cytotoxicity assays (e.g., MTT assay against HeLa or MCF-7 cells). IC₅₀ values are compared to reference drugs like doxorubicin .
- Antiviral potential : Tested in plaque reduction assays against RNA viruses (e.g., influenza A) by monitoring viral replication inhibition .
- Enzyme inhibition : Evaluated against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .
Advanced: How can regioselectivity in the sulfonylation step be optimized during synthesis?
Methodological Answer:
Regioselectivity challenges arise due to competing sulfonylation at multiple nitrogen sites. Strategies include:
- Protecting group strategy : Temporarily blocking the pyrrole nitrogen with a tosyl group before introducing phenylsulfonyl .
- Base selection : Using NaH in DMF favors sulfonylation at the pyrrole nitrogen over pyridine sites .
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions .
Validation : LC-MS monitoring of intermediate steps ensures correct regiochemistry .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions often stem from assay variability or structural analogs. Mitigation approaches:
- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver cancer studies) and control compounds .
- Comparative studies : Test the compound alongside structurally similar derivatives (e.g., 6-Chloro-1-(phenylsulfonyl) analogs) to isolate substituent effects .
- Meta-analysis : Cross-reference activity data with computational models (e.g., QSAR) to identify outliers .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Simulates binding to kinase active sites (e.g., EGFR) using software like AutoDock Vina. Key interactions include hydrogen bonding with the cyano group and π-π stacking with the phenylsulfonyl moiety .
- QSAR modeling : Correlates electronic properties (e.g., Hammett σ values of substituents) with IC₅₀ data to design optimized derivatives .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
